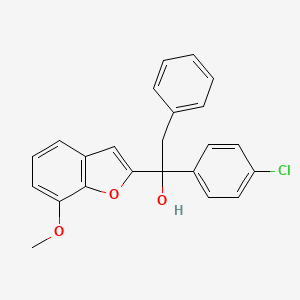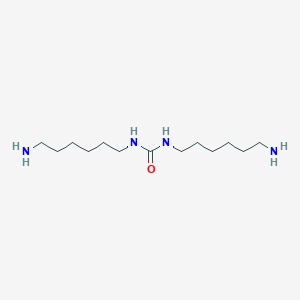
1,3-Bis(6-aminohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(6-aminohexyl)urea is an organic compound with the molecular formula C13H30N4O. It is a type of urea derivative characterized by the presence of two 6-aminohexyl groups attached to the urea core. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(6-aminohexyl)urea can be synthesized through the nucleophilic addition of 6-aminohexylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic co-solvents . The reaction typically proceeds under mild conditions, with high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound often involves the reaction of 6-aminohexylamine with phosgene to generate the corresponding isocyanate, which then reacts with another molecule of 6-aminohexylamine to form the desired urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(6-aminohexyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .
Scientific Research Applications
1,3-Bis(6-aminohexyl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(6-aminohexyl)urea involves its interaction with various molecular targets and pathways. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound’s amino groups play a crucial role in these interactions, facilitating binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Known for its antibacterial activity.
1,3-Disubstituted ureas: These compounds exhibit broad biological activity and are used as inhibitors of various enzymes.
Uniqueness
1,3-Bis(6-aminohexyl)urea is unique due to its specific structure, which allows for versatile applications in different fields. Its dual amino groups provide multiple sites for chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
13176-67-5 |
|---|---|
Molecular Formula |
C13H30N4O |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
1,3-bis(6-aminohexyl)urea |
InChI |
InChI=1S/C13H30N4O/c14-9-5-1-3-7-11-16-13(18)17-12-8-4-2-6-10-15/h1-12,14-15H2,(H2,16,17,18) |
InChI Key |
ZCCPOYPETNPTTL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)NCCCCCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



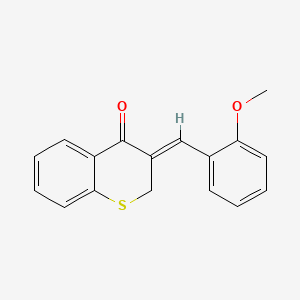
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
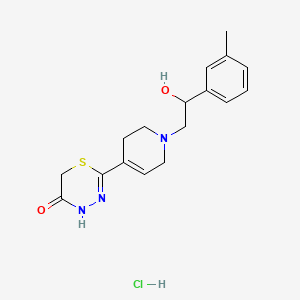
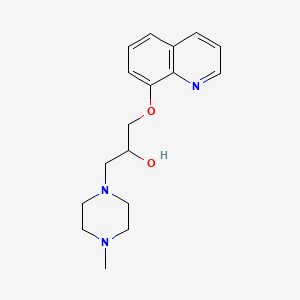

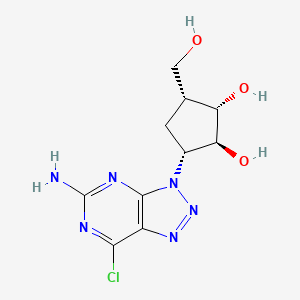
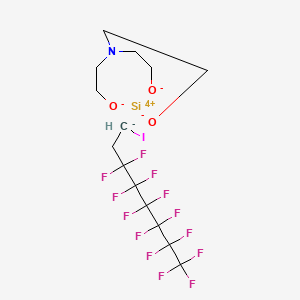
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
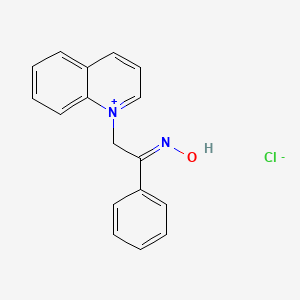
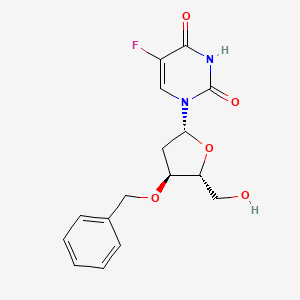
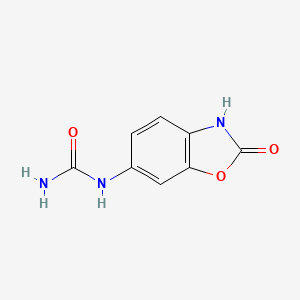
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
